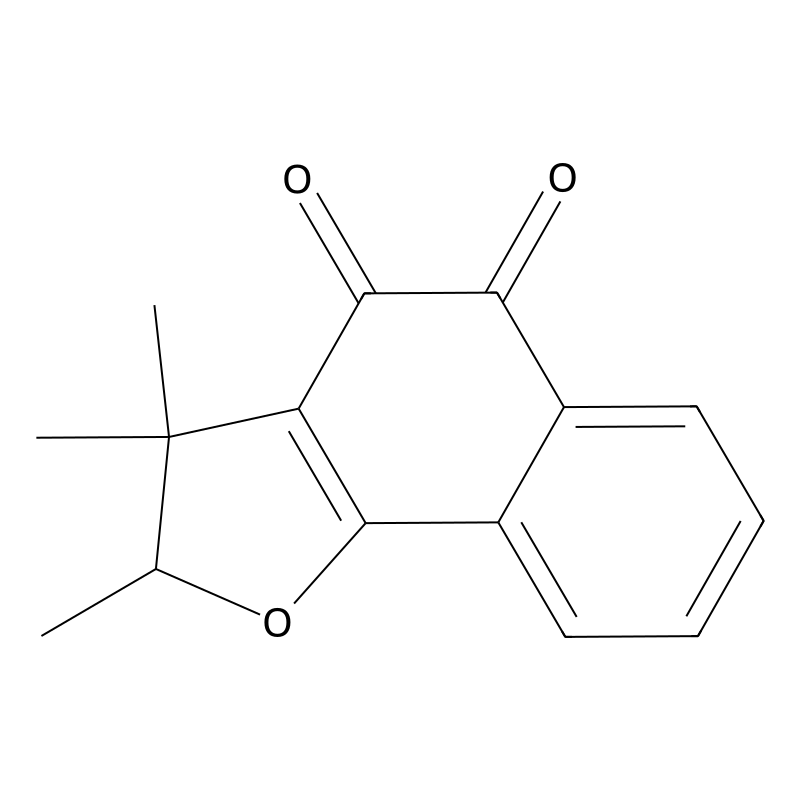Dunnione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isolation and Identification:
Dunnione is a naturally occurring compound found in certain plants, particularly those belonging to the genus Chirita []. It was first isolated in 2004 from Chirita heterophyla, a plant native to China []. Researchers employed various techniques, including column chromatography and spectral analysis, to identify and characterize the compound [].
Potential Biological Activities:
Initial studies have identified potential biological activities associated with dunnione. Research suggests it might possess:
- Antioxidant properties: Dunnione exhibits free radical scavenging activity, suggesting it may offer protection against oxidative stress, a factor linked to various diseases [].
- Antimicrobial activity: Studies indicate dunnione might have activity against certain bacteria and fungi []. However, further investigation is needed to determine its potential applications in this area.
- Cytotoxic activity: Dunnione has shown cytotoxic effects against some cancer cell lines in laboratory settings []. Nevertheless, extensive research is crucial before considering it for cancer treatment.
Current Research and Limitations:
The research on dunnione is still in its early stages. While initial studies suggest potential biological activities, further investigation is necessary. More research is needed to:
- Understand the mechanisms behind its potential effects: To fully understand how dunnione might exert its potential benefits, researchers need to elucidate the underlying mechanisms of action.
- Evaluate its safety and efficacy in vivo: Studies conducted on isolated cells or in laboratory animals cannot translate directly to humans. Clinical trials are essential to assess the safety and effectiveness of dunnione in humans.
- Explore potential applications: Based on a thorough understanding of its properties and safety profile, researchers can explore potential applications of dunnione in various fields, including medicine and nutraceuticals.
Dunnione is a natural product classified as an ortho-quinone, primarily derived from the Streptocarpus genus within the Gesneriaceae family. Its chemical structure features a naphthoquinone framework, which is characterized by a bicyclic system containing two fused aromatic rings with two ketone groups. This compound exhibits significant biological activity, particularly in the context of antimalarial and antitumor properties due to its ability to generate reactive oxygen species (ROS) through redox cycling.
The mechanism of action of dunnione remains unclear. However, its structure suggests it may act as an antioxidant due to the presence of the quinone moiety []. Research indicates dunnione may suppress inflammatory responses []. More detailed studies are needed to fully understand how dunnione functions at the molecular level.
Key Reactions:- Reduction: Dunnione + NAD(P)H → Hydroquinone + NAD(P)+
- Oxidation: Hydroquinone + O2 → Dunnione + Superoxide
Dunnione exhibits notable biological activities, including:
- Antimalarial Properties: It has been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involves ROS generation that is detrimental to the parasite .
- Antitumor Activity: Dunnione and its derivatives have demonstrated cytotoxic effects on various cancer cell lines, including lung cancer cells. This activity is mediated through NQO1, leading to ROS production that induces apoptosis .
Several methods have been developed for synthesizing dunnione, often focusing on its ortho-quinone analogues. Common synthesis routes include:
- Natural Extraction: Obtaining dunnione from plant sources, particularly from Streptocarpus species.
- Chemical Synthesis: Utilizing organic reactions such as oxidation of naphthalenes or naphthoquinones to produce dunnione and its derivatives .
Example Synthesis Pathway:- Start with a suitable naphthalene derivative.
- Perform oxidation using reagents like potassium permanganate or chromium trioxide.
- Isolate and purify dunnione through column chromatography.
Dunnione finds applications across various fields:
- Pharmaceuticals: As a potential lead compound for developing new antimalarial and anticancer drugs.
- Agriculture: Investigated for its effects on seed germination and plant growth regulation due to its allelopathic properties .
- Biochemistry: Used in studies related to oxidative stress and enzyme interactions.
Research indicates that dunnione interacts with several biological targets:
- NAD(P)H:quinone oxidoreductase 1 (NQO1): It acts as a substrate for this enzyme, enhancing ROS production which is linked to its therapeutic effects .
- Reactive Oxygen Species (ROS): The generation of ROS plays a pivotal role in its biological mechanisms, contributing to both therapeutic effects and potential toxicity.
Dunnione shares structural similarities with several other compounds in the naphthoquinone family. Below are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Menadione | Naphthoquinone | Anticoagulant, Antimicrobial | Vitamin K precursor |
| β-Lapachone | Naphthoquinone | Antitumor | Induces apoptosis via NQO1 |
| Juglone | Naphthoquinone | Antimicrobial, Allelopathic | Derived from black walnut |
| Plumbagin | Naphthoquinone | Anticancer | Exhibits anti-inflammatory properties |
Dunnione stands out due to its specific antimalarial properties and unique mechanism of action involving ROS generation through redox cycling.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Other CAS
87402-65-1








